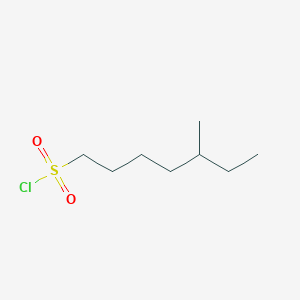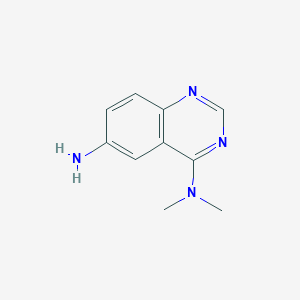
9,10-Difluorohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Difluorohexadecanoic acid is a synthetic fatty acid derivative characterized by the presence of two fluorine atoms at the 9th and 10th positions of the hexadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Difluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Difluorohexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated polymers and surfactants.
Biology: Studied for its effects on cell membrane properties and interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems due to its unique lipophilic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism by which 9,10-Difluorohexadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The presence of fluorine atoms alters the hydrophobicity and packing of lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative with different chemical properties and applications.
9,10-Difluoroanthracene: A fluorinated aromatic compound with distinct photophysical properties.
2,2-Difluorohexadecanoic acid: Another fluorinated fatty acid with fluorine atoms at different positions.
Uniqueness: 9,10-Difluorohexadecanoic acid is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Propriétés
Formule moléculaire |
C16H30F2O2 |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
9,10-difluorohexadecanoic acid |
InChI |
InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clé InChI |
AUCZSQYRILBSCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(CCCCCCCC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
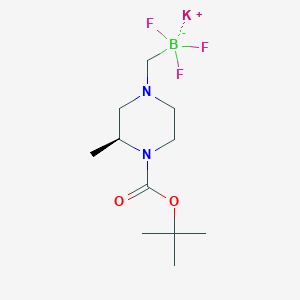


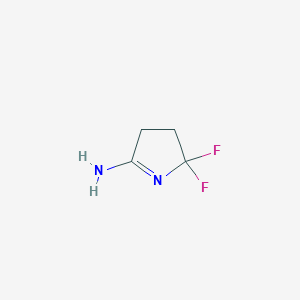
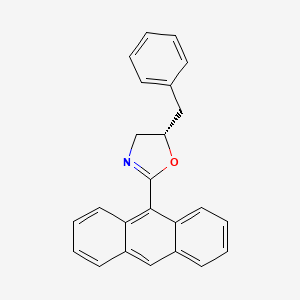


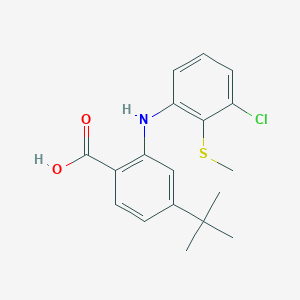
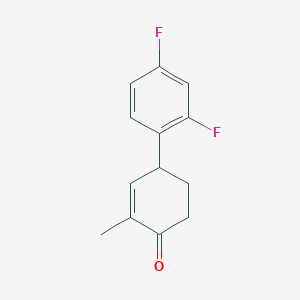
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
